![molecular formula C9H4FN3OS B1401877 2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole CAS No. 41421-09-4](/img/structure/B1401877.png)
2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole
Descripción general
Descripción
The compound “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains nitrogen and oxygen in its structure . The 1,3,4-oxadiazole derivatives have been synthesized by several research groups and have shown significant anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole”, has been achieved through various methods. One such method involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . Another study reported the synthesis of new 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .Molecular Structure Analysis
The molecular structure of “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” is characterized by the presence of a 1,3,4-oxadiazole ring, a thiocyanato group, and a 4-fluoro-phenyl group. The 1,3,4-oxadiazole ring is a heterocyclic ring that contains three nitrogen atoms and one oxygen atom . The thiocyanato group (-SCN) is a pseudohalogen that consists of a sulfur atom, a carbon atom, and a nitrogen atom. The 4-fluoro-phenyl group is a phenyl ring that has a fluorine atom at the 4-position.Aplicaciones Científicas De Investigación
Anticancer Activity
Oxadiazoles, including our compound of interest, have been studied for their potential as anticancer agents . They have shown promise in inhibiting the growth of various cancer cell lines. For instance, certain oxadiazole derivatives have demonstrated in vitro anticancer activities with IC50 values in the range of 112.6 µg/ml and 126.7 µg/ml against MCF-7 and KB cell lines respectively . This suggests that our compound could be explored further for its efficacy against cancer.
Antimicrobial Properties
These compounds have also been recognized for their antimicrobial properties . They exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects . This makes them valuable for research into new treatments for infections, especially in an era of increasing antibiotic resistance.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of oxadiazoles make them candidates for the development of new anti-inflammatory drugs and pain relievers . Their ability to modulate inflammatory pathways could be harnessed to treat conditions like arthritis and other chronic inflammatory diseases.
Antidiabetic Potential
Research has indicated that oxadiazole derivatives can have antidiabetic effects . They may work by influencing insulin secretion or insulin sensitivity, which could be beneficial for managing type 2 diabetes.
Antiviral Applications
The structure of oxadiazoles allows them to interfere with viral replication, making them interesting targets for antiviral drug development . As new viral pathogens emerge, compounds like our subject could be pivotal in creating effective treatments.
Enzyme Inhibition
Oxadiazoles have been found to inhibit various enzymes, such as tyrosine kinases and cathepsin K , which are involved in numerous physiological processes . This enzyme inhibition capability can be applied in the treatment of diseases like osteoporosis and certain types of cancer.
Direcciones Futuras
The future directions for the research on “2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives could involve further exploration of their anti-infective activities and the development of new synthetic strategies. The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics, necessitating the development of new chemical entities to act against these microorganisms . The 1,3,4-oxadiazole scaffold could potentially be further refined and used in the development of new anti-infective agents .
Mecanismo De Acción
Mode of Action
The mode of action involves the compound’s interaction with its targets. While precise details remain elusive, we can speculate based on related compounds. Oxadiazoles are known to modulate various biological processes, including inflammation, cell proliferation, and enzyme activity. The fluorine substitution in this compound may enhance its binding affinity to specific receptors or enzymes, affecting downstream signaling pathways .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s stability and efficacy. Studying its behavior under varying conditions is essential for optimizing therapeutic use.
Propiedades
IUPAC Name |
[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN3OS/c10-7-3-1-6(2-4-7)8-12-13-9(14-8)15-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYEXMVFFKHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225656 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41421-09-4 | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



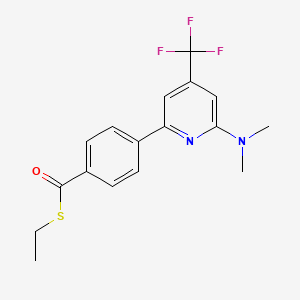
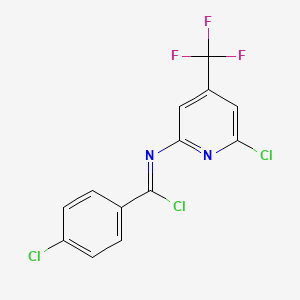
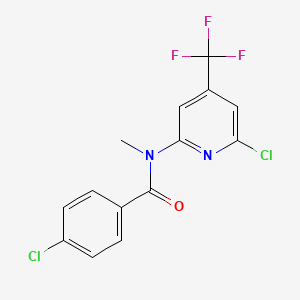
![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)
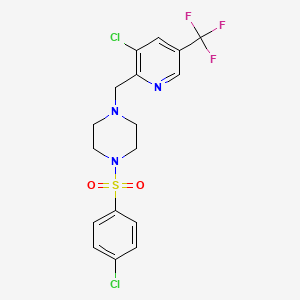
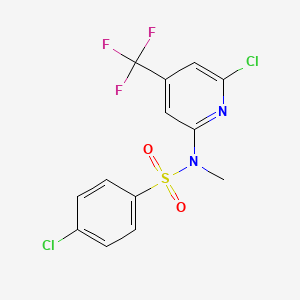
![Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401804.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridine-2-sulfonyl)-ethyl]-benzamide](/img/structure/B1401805.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)
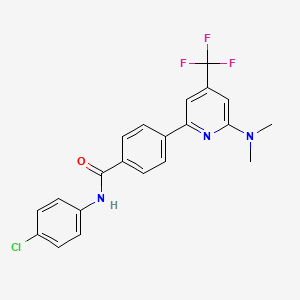
![{4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401812.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
